molecular formula C11H15FO B1466350 3-(2-Fluorophenyl)-2,2-dimethylpropan-1-ol CAS No. 1267666-99-8

3-(2-Fluorophenyl)-2,2-dimethylpropan-1-ol

Cat. No. B1466350
CAS RN: 1267666-99-8
M. Wt: 182.23 g/mol
InChI Key: FKJIQLQQMGFRJQ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-2,2-dimethylpropan-1-ol (3-FDP) is a compound with a wide range of industrial applications, as well as potential applications in the field of scientific research. It is a colorless, volatile liquid with a sweet, fruity odor and a boiling point of 79°C. 3-FDP has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. It has also been used as a starting material for the synthesis of other compounds, such as 2-fluorobenzoic acid and 2-fluorobenzaldehyde. In addition, 3-FDP has been studied for its potential use in the field of scientific research, including its mechanism of action, biochemical and physiological effects, and applications in lab experiments.

Scientific Research Applications

Cancer Treatment Research

The compound has shown promise in cancer treatment research due to its structural similarity to certain bioactive molecules. For instance, derivatives of imidazo[1,2-a]pyridine, which share a similar fluorophenyl group, have been found to inhibit a variety of kinases, making them potential candidates for cancer therapy .

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are significant in pharmaceuticals and agrochemicals due to their altered physicochemical properties. The electrophilic fluorination of 1,2-dihydropyridines, similar to the structure of 3-(2-Fluorophenyl)-2,2-dimethylpropan-1-ol , has been used to create new fluorinated 3,6-dihydropyridines .

Antibacterial and Antifungal Applications

Compounds with a 2-fluorophenyl moiety have been reported to exhibit antibacterial and antifungal activities. This suggests that 3-(2-Fluorophenyl)-2,2-dimethylpropan-1-ol could be a precursor or a candidate for developing new antimicrobial agents.

Anticancer Derivatives Synthesis

The synthesis of novel derivatives from fluorophenyl compounds has been explored for anticancer applications. Pyrazolopyrimidin-4-one derivatives, for example, have shown potent antitumor activity against tumor cell lines.

Development of CNS-Active Drugs

The central nervous system (CNS) activity of drugs can be influenced by the presence of a fluorophenyl group. Compounds like zolpidem, which contain an imidazo[1,2-a]pyridine core, are used as hypnotics, suggesting potential CNS applications for 3-(2-Fluorophenyl)-2,2-dimethylpropan-1-ol .

Agrochemical Research

Due to the impact of fluorine atoms on the biological activity of molecules, fluorophenyl derivatives are often used in agrochemical research to develop new pesticides and insecticides. The structure of 3-(2-Fluorophenyl)-2,2-dimethylpropan-1-ol could be beneficial in creating compounds with improved efficacy and selectivity .

properties

IUPAC Name

3-(2-fluorophenyl)-2,2-dimethylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-11(2,8-13)7-9-5-3-4-6-10(9)12/h3-6,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJIQLQQMGFRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)-2,2-dimethylpropan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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